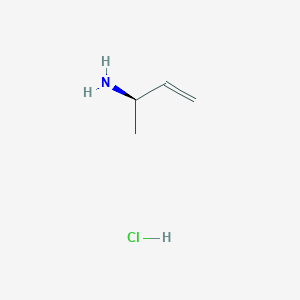

(R)-But-3-en-2-amine hydrochloride

Descripción general

Descripción

®-But-3-en-2-amine hydrochloride: is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-But-3-en-2-amine hydrochloride typically involves the reaction of ®-But-3-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of ®-But-3-en-2-amine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: ®-But-3-en-2-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Reduction: The compound can be reduced to form various reduced amine derivatives.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized amine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine compounds with various functional groups.

Aplicaciones Científicas De Investigación

(R)-But-3-en-2-amine hydrochloride, an organic compound with the chemical formula and CAS Number 869485-70-1, is a chiral amine used in scientific research. It is part of the alkenyl amine group, characterized by a double bond between the second and third carbon atoms. This compound appears as a gray to yellow solid and has a molecular weight of approximately 107.58 g/mol. The (R) configuration is particularly significant in various applications because of its specific biological activity.

Scientific Research Applications

This compound is used across various fields in both academic and industrial applications. Its unique properties make it valuable in these settings.

Pharmaceutical Synthesis this compound is studied for its potential role in drug development, especially in the synthesis of pharmaceuticals that target specific biological pathways. Its unique configuration allows it to interact selectively with biological receptors, which is critical for efficacy in therapeutic applications. Compounds with similar structures often exhibit varying degrees of biological activity based on their stereochemistry.

Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Research has shown that its specific stereochemistry allows it to selectively interact with receptors and enzymes, which can lead to significant pharmacological effects. These studies typically assess the binding affinity, selectivity, and resulting biological activity. Such studies are essential for elucidating its potential therapeutic applications and optimizing its use in drug design.

Controlled Drug Release Polysaccharides are utilized as drug formulations, and they exhibit a wide range of biological and pharmacological activities, such as antitumor, immunomodulatory, antimicrobial, antioxidant, anticoagulant, antidiabetic, antiviral, and hypoglycemia functionalities that are extremely sought simply after in biomedical and pharmaceutical fields .

Reactions this compound can lead to the formation of more complex molecules and is fundamental in organic synthesis.

Other uses

- May act as an agonist of μ-opioid receptors and an inhibitor .

- In the treatment of mild intestinal conditions .

- New-generation dental materials .

Mecanismo De Acción

The mechanism of action of ®-But-3-en-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in nucleophilic substitution reactions, altering the chemical environment of the target molecules.

Comparación Con Compuestos Similares

(S)-But-3-en-2-amine hydrochloride: The enantiomer of ®-But-3-en-2-amine hydrochloride with a different three-dimensional arrangement.

But-3-en-2-amine: The non-chiral version of the compound without the hydrochloride salt.

Other amine hydrochlorides: Compounds with similar amine groups but different carbon chain structures.

Uniqueness: ®-But-3-en-2-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Actividad Biológica

(R)-But-3-en-2-amine hydrochloride is a chiral amine that has garnered attention for its significant biological activities, particularly in the context of drug development and biochemical research. Its unique stereochemistry allows it to interact selectively with various biological receptors, which is crucial for therapeutic efficacy.

The compound's synthesis typically involves ensuring the retention of chirality through specific methods. Common synthetic approaches include:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing catalysts to favor the formation of one enantiomer over another.

These methods are vital for producing high-purity samples necessary for both research and industrial applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. This interaction can influence the structure and function of various targets, including:

- Enzymes : Acting as both substrates and inhibitors, which helps in studying metabolic pathways.

- Receptors : Selectively binding to specific receptors, leading to pharmacological effects.

The compound may also participate in nucleophilic substitution reactions, altering the chemical environment of target molecules.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Inhibits the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications. |

| Enzyme Interaction | Functions as both a substrate and an inhibitor in enzymatic reactions. |

| Pharmacological Effects | Potential role in drug development due to selective receptor interactions. |

| Toxicological Profile | Causes skin irritation and serious eye irritation as indicated by safety data. |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

- Enzyme Inhibition Study : Research focused on its role as an inhibitor in specific enzymatic pathways revealed that the compound could modulate enzyme activity effectively, providing insights into its therapeutic potential.

- Stereochemical Influence on Biological Activity : Comparative studies with its enantiomer, (S)-But-3-en-2-amine hydrochloride, highlighted differences in biological activity due to stereochemistry, emphasizing the importance of chirality in drug design.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| (S)-But-3-en-2-amine hydrochloride | 221043-86-3 | Enantiomer with different biological activity |

| 1-Aminobutene | 109-73-9 | Linear structure without chirality |

| 2-Aminobutene | 14194-84-0 | Different position of amino group |

The unique chiral center of (R)-But-3-en-2-amino hydrochloride significantly influences its biological interactions compared to non-chiral or differently configured compounds.

Propiedades

IUPAC Name |

(2R)-but-3-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVNHUMBUVTND-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.